[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate
Description
[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate (CAS RN: 1060777-62-9) is a heterocyclic organic compound featuring a thiophene and a furan ring system. The thiophene moiety is substituted with a carbamoyl group at the 3-position, while the furan ring contains a methyl group at the 3-position and a carboxylate ester linkage. This compound is synthesized through multistep reactions, likely involving coupling of carbamoyl-thiophene derivatives with activated furan esters. It is supplied by Enamine Ltd.
The dual carbamoyl groups enhance hydrogen-bonding capacity, suggesting applications in medicinal chemistry (e.g., as enzyme inhibitors or receptor modulators).
Properties
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-7-2-4-19-10(7)13(18)20-6-9(16)15-12-8(11(14)17)3-5-21-12/h2-5H,6H2,1H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGAJCJRHDGBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.30 g/mol
Structure
The compound features a thiophene ring substituted with a carbamoyl group and a furan moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the carbamoyl group may enhance this activity through increased lipophilicity, facilitating better membrane penetration.
Antioxidant Properties
The antioxidant capacity of similar compounds has been documented in several studies. The presence of the furan ring is associated with the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property could be beneficial in developing therapeutic agents for conditions such as cancer and neurodegenerative diseases.
Anti-inflammatory Effects
Compounds with thiophene and furan structures have been noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests potential applications in treating inflammatory disorders.
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in breast and colon cancer cells . The mechanism often involves the activation of intrinsic apoptotic pathways and the inhibition of cell proliferation.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various furan derivatives, [(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate was tested against E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting strong antimicrobial potential.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer). The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the anti-cancer potential of [(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate, particularly against various cancer cell lines.
- Mechanism of Action :
- Induces apoptosis in cancer cells by modulating mitochondrial pathways.
- Causes cell cycle arrest, particularly in the S-phase, inhibiting proliferation.
Case Studies
- In Vitro Studies :
| Cell Line | IC50 (µM) | % Viability |
|---|---|---|
| HepG2 | 5.0 | 33.29 |
| Huh-7 | 6.5 | 45.09 |
| MCF-7 | 4.0 | 41.81 |
- Comparison with Standard Drugs :
Antimicrobial Applications
The compound also exhibits notable antimicrobial properties, making it a candidate for further development in treating infectious diseases.
- Activity Against Pathogens :
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 230 |
| Escherichia coli | 14 | 280 |
Mechanism of Antimicrobial Action
The antimicrobial activity is attributed to the compound's ability to penetrate bacterial cell walls effectively, possibly through interactions involving its nitrogen and sulfur atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared to highlight key similarities and differences:
Table 1: Structural and Functional Group Comparison
Key Observations
Core Structural Differences :
- The target compound combines thiophene and furan rings, whereas analogs like Methyl (3-hydroxyphenyl)-carbamate (phenyl core) and Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (benzothiophene) exhibit distinct aromatic systems. Thiophene/furan hybrids may offer intermediate electronic properties compared to purely phenyl or benzothiophene systems .
Functional Group Impact: Carbamoyl vs. Sulfamoyl: The carbamoyl groups in the target compound contrast with the sulfamoyl group in the benzothiophene derivative. Carbamoyls are less electronegative but more prone to hydrolysis than sulfamoyls, affecting stability and reactivity . Chloromethyl vs.
Synthetic Pathways :
- The synthesis of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate () involves HCl gas and zinc chloride, suggesting electrophilic substitution. Similar methods may apply to the target compound, but the carbamoyl groups likely require coupling reactions (e.g., carbodiimide-mediated amidation) .
Applications and Stability: Methyl 3-amino-4-methylthiophene-2-carboxylate is noted for research applications, possibly in drug discovery. The amino group in this compound enables conjugation or derivatization, whereas the carbamoyl groups in the target compound may enhance target binding affinity . Methyl (3-hydroxyphenyl)-carbamate’s safety data () highlights carbamate toxicity risks, suggesting that the target compound’s carbamoyl groups necessitate careful handling .
Table 2: Physicochemical and Application Notes
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. For example:
- Step 1 : React tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) using triethylamine (EtN) as a base, followed by purification via column chromatography .
- Step 2 : Introduce the 3-methylfuran-2-carboxylate moiety through esterification or carbamoylation reactions. Reverse-phase HPLC (methanol-water gradients) is effective for isolating intermediates and final products .
- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups such as C=O (1650–1750 cm), NH (3100–3500 cm), and C-O (1200–1300 cm) .
- NMR Analysis : Use H and C NMR to resolve structural features. For example, thiophene protons appear at δ 6.5–7.5 ppm, while methyl groups on furan resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values to validate purity .
Q. What solvents are optimal for solubility in experimental settings?
- Methodological Answer :
- Polar Solvents : Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable for dissolution at concentrations ≥10 mM.
- Non-Polar Solvents : THF or dichloromethane (DCM) are preferred for coupling reactions.
- Precipitation Issues : Avoid aqueous buffers with high ionic strength, as they may induce aggregation. Pre-solubilize in DMSO before diluting into aqueous media .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density for the carbamoyl and furan moieties .
- ORTEP Visualization : Generate thermal ellipsoid plots with ORTEP-3 to analyze bond angles and torsional strain. Pay attention to the dihedral angle between thiophene and furan rings, which may influence reactivity .
- Validation : Cross-check crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths (±0.02 Å tolerance) .
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Repeat Experiments : Ensure consistent sample preparation (e.g., drying under vacuum) to eliminate solvent artifacts in NMR .
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate C NMR shifts. Discrepancies >2 ppm may indicate conformational flexibility or hydrogen bonding .
- Multi-Spectral Analysis : Correlate IR, NMR, and MS data to confirm functional group assignments. For example, unexpected C=O stretching frequencies may signal tautomerization .
Q. What in vitro assays assess the biological activity and mechanism of action of this compound?
- Methodological Answer :
- Antibacterial Assays : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds like ciprofloxacin .
- Enzyme Inhibition : Screen for activity against kinases or proteases via fluorescence-based assays. For example, measure IC values using a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins. Validate with surface plasmon resonance (SPR) to quantify binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
